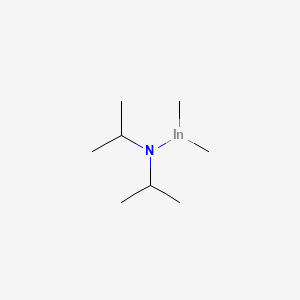
(Diisopropylamine)dimethylindium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diisopropylamine)dimethylindium is a chemical compound with the molecular formula C8H20InN It is a coordination complex where diisopropylamine is bonded to dimethylindium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diisopropylamine)dimethylindium typically involves the reaction of diisopropylamine with dimethylindium chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Diisopropylamine)dimethylindium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different indium-containing species.
Substitution: The diisopropylamine ligand can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield indium oxides, while substitution reactions can produce new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
(Diisopropylamine)dimethylindium has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other indium-containing compounds and as a reagent in various organic and inorganic reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medical applications, such as imaging agents or therapeutic compounds.
Industry: this compound is used in the production of advanced materials, including semiconductors and other electronic components.
Mecanismo De Acción
The mechanism by which (Diisopropylamine)dimethylindium exerts its effects involves its ability to coordinate with various molecular targets The indium center can interact with different ligands, leading to changes in the electronic and structural properties of the compound
Comparación Con Compuestos Similares
Similar Compounds
Dimethylindium chloride: A related compound where the diisopropylamine ligand is absent.
Triisopropylamine: Another amine ligand that can form coordination complexes with indium.
N,N-Diisopropylethylamine: A similar amine used in various chemical reactions.
Uniqueness
(Diisopropylamine)dimethylindium is unique due to the presence of the diisopropylamine ligand, which imparts specific steric and electronic properties to the compound. This uniqueness makes it valuable in applications where selective reactivity and coordination are required.
Propiedades
Número CAS |
94236-83-6 |
|---|---|
Fórmula molecular |
C8H20InN |
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
N-dimethylindiganyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H14N.2CH3.In/c1-5(2)7-6(3)4;;;/h5-6H,1-4H3;2*1H3;/q-1;;;+1 |
Clave InChI |
YPCQOCAROMHOGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)[In](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
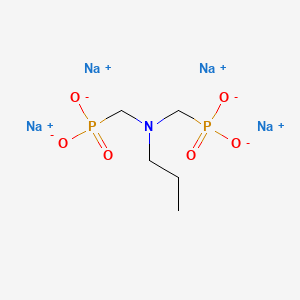

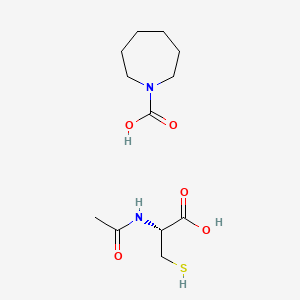
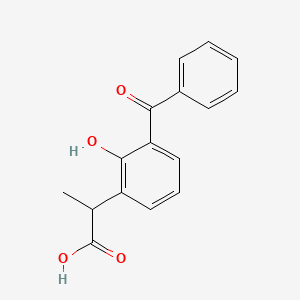
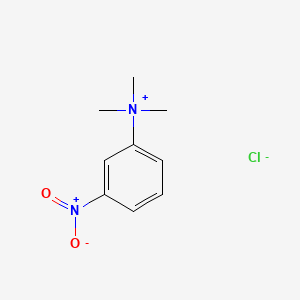

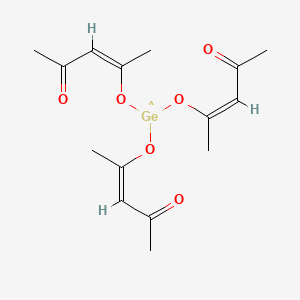
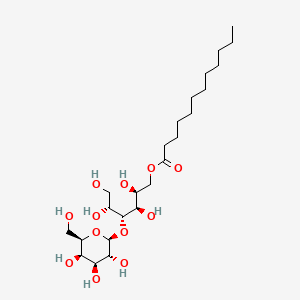
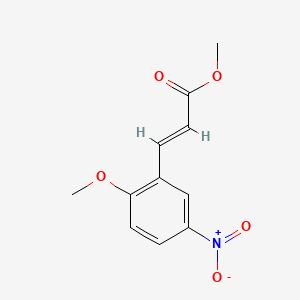
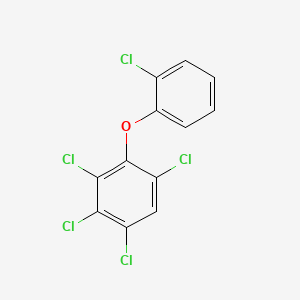

![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)
